(4R)-1-Methyl-4-propyl-L-proline Methyl Ester (4R)-1-Methyl-4-propyl-L-proline Methyl Ester
Brand Name: Vulcanchem
CAS No.: 13380-39-7
VCID: VC0030778
InChI: InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
SMILES: CCCC1CC(N(C1)C)C(=O)OC
Molecular Formula: C10H19NO2
Molecular Weight: 185.267

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester

CAS No.: 13380-39-7

Cat. No.: VC0030778

Molecular Formula: C10H19NO2

Molecular Weight: 185.267

* For research use only. Not for human or veterinary use.

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester - 13380-39-7

Specification

CAS No. 13380-39-7
Molecular Formula C10H19NO2
Molecular Weight 185.267
IUPAC Name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Standard InChI Key BWWDKXMHDNDMEB-BDAKNGLRSA-N
SMILES CCCC1CC(N(C1)C)C(=O)OC

Introduction

Chemical Identity

PropertyDetails
IUPAC Name(4R)-1-Methyl-4-propyl-L-proline Methyl Ester
CAS Number13380-39-7
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
Synonyms4-Propyl-hygric Acid Methyl Ester; (trans)-4-Propyl-1-methyl-L-proline Methyl Ester
StructureContains a pyrrolidine ring with methyl and propyl substituents on the proline backbone

Synthetic Routes

The compound is synthesized through esterification of (4R)-1-Methyl-4-propyl-L-proline with methanol in the presence of an acidic catalyst. The reaction typically involves:

  • Refluxing the reactants under controlled conditions.

  • Purification using distillation or chromatography to ensure high purity.

Industrial Production

On an industrial scale, automated reactors are employed to optimize yield and maintain stringent quality control. The process often integrates continuous monitoring for efficiency.

Medicinal Chemistry

  • Serves as an intermediate in the synthesis of bioactive molecules.

  • Utilized in drug development processes due to its chiral nature.

Biochemical Research

  • Acts as a precursor for studying metabolic pathways.

  • Its methyl ester form enhances solubility, making it suitable for enzymatic studies.

Stable Isotope Labeling

Deuterated derivatives, such as (4R)-1-Methyl-4-propyl-L-proline-d₃ Methyl Ester, are used in:

  • Mass spectrometry for tracking metabolic pathways.

  • Reaction mechanism studies due to their stability and isotopic labeling.

Mechanism of Action

The compound interacts with enzymes and biochemical pathways, often serving as a substrate or inhibitor in enzymatic reactions. Its esterified form facilitates cellular uptake and metabolic processing.

Applications in Drug Discovery

Due to its structural similarity to proline, it is explored for designing enzyme inhibitors or mimetics targeting proline-dependent enzymes.

Table: Key Research Data

Study FocusFindings
StabilityHighly stable under standard laboratory conditions .
Biological ActivityPotential applications in drug metabolism studies .
Isotopic LabelingDeuterated forms used in NMR and mass spectrometry .

Limitations and Challenges

While (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is versatile, challenges include:

  • Limited availability of detailed pharmacological data.

  • High cost of production for isotopically labeled derivatives.

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